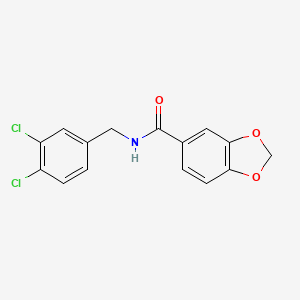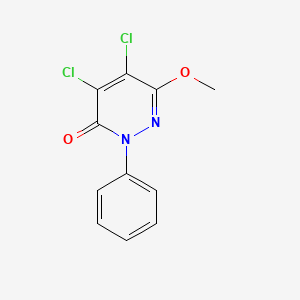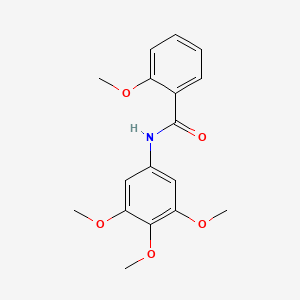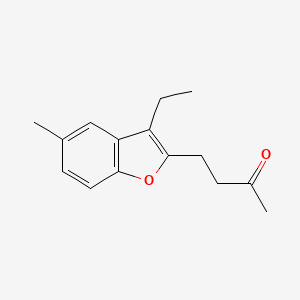![molecular formula C18H20N2O2 B5713923 N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
N-{2-[(2-phenylacetyl)amino]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-phenylacetyl)amino]phenyl}butanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound. It was first synthesized in Russia in the 1990s and has gained popularity as a cognitive enhancer. Nootropics are a class of drugs that are believed to enhance cognitive function, memory, and creativity. Noopept is known for its ability to improve cognitive performance, including memory, focus, and learning ability.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. It also modulates the activity of glutamate, a neurotransmitter that is involved in synaptic plasticity.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in a variety of cellular processes.
Advantages and Limitations for Lab Experiments
Noopept has several advantages for use in lab experiments. It is a potent cognitive enhancer and can improve memory and learning ability in animal models. It is also relatively safe and well-tolerated, with few reported side effects. However, Noopept is not without limitations. It has a short half-life and must be administered frequently to maintain its effects. Additionally, the exact mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
Future Directions
There are several areas of future research for Noopept. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It may also have potential as a treatment for depression and anxiety. Additionally, further research is needed to better understand the mechanism of action and to develop more potent and selective analogs of Noopept.
In conclusion, Noopept is a synthetic nootropic compound that has gained popularity for its cognitive-enhancing effects. It has been extensively studied for its potential therapeutic applications, including neuroprotection and cognitive enhancement. While it has several advantages for use in lab experiments, it also has limitations, including a short half-life and an unclear mechanism of action. Future research is needed to better understand its potential therapeutic applications and to develop more potent and selective analogs.
Synthesis Methods
Noopept is synthesized through a multi-step process that involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester. The resulting product is then deprotected to yield Noopept. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
Noopept has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. It has also been shown to improve cognitive function in patients with Alzheimer's disease, dementia, and traumatic brain injury.
properties
IUPAC Name |
N-[2-[(2-phenylacetyl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQTCYDTXXWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(phenylacetyl)amino]phenyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
